molecular formula C15H12N2O2 B11866800 1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione CAS No. 646058-86-8

1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione

Cat. No.: B11866800
CAS No.: 646058-86-8
M. Wt: 252.27 g/mol
InChI Key: QGVXEMGEHJPYPM-UHFFFAOYSA-N
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Description

1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a pyridoindole core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione stands out due to its unique combination of the pyridoindole core and the butane-1,2-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

646058-86-8

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(9H-pyrido[3,4-b]indol-3-yl)butane-1,2-dione

InChI

InChI=1S/C15H12N2O2/c1-2-14(18)15(19)12-7-10-9-5-3-4-6-11(9)17-13(10)8-16-12/h3-8,17H,2H2,1H3

InChI Key

QGVXEMGEHJPYPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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